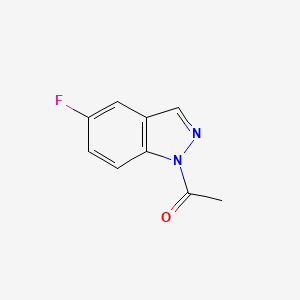

1-Acetyl-5-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPZOMRZEOAMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657885 | |

| Record name | 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141071-11-6 | |

| Record name | 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Acetyl-5-fluoro-1H-indazole" synthesis from 5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Acetyl-5-fluoro-1H-indazole from its precursor, 5-fluoro-1H-indazole. This transformation is a critical step in the development of various pharmacologically active molecules, where the acetyl group can serve as a protecting group or a modulator of biological activity. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a workflow diagram.

Reaction Overview

The synthesis of this compound is achieved through the N-acetylation of 5-fluoro-1H-indazole. This reaction involves the introduction of an acetyl group onto the N1 position of the indazole ring. The most common and efficient methods for this transformation utilize an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to facilitate the nucleophilic attack of the indazole nitrogen.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. While specific conditions may be optimized, this method provides a robust starting point for laboratory-scale synthesis.

Materials:

-

5-fluoro-1H-indazole

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluoro-1H-indazole (1 equivalent) in dichloromethane. To this solution, add pyridine (1.5 equivalents). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields may vary depending on the scale and specific reaction conditions.

| Parameter | Value |

| Reactants | 5-fluoro-1H-indazole, Acetic Anhydride |

| Solvent | Dichloromethane |

| Base | Pyridine |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

| Purity (Post-Purification) | >98% |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the acetyl group and the overall structure of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the acetyl group.

-

Infrared (IR) Spectroscopy: Shows a characteristic carbonyl (C=O) stretch from the newly introduced acetyl group.

-

Melting Point: A sharp melting point range indicates a high degree of purity. The melting point for 5-fluoro-1H-indazole is 119-125 °C.[1][2]

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyridine is flammable and toxic; handle with care.

-

Acetic anhydride is corrosive and a lachrymator; avoid inhalation and skin contact.

-

Dichloromethane is a volatile solvent; handle in a fume hood.

Conclusion

The N-acetylation of 5-fluoro-1H-indazole is a straightforward and high-yielding reaction that provides a key intermediate for pharmaceutical research and development. The protocol described in this guide is robust and can be readily implemented in a standard laboratory setting. Proper analytical characterization is essential to ensure the identity and purity of the final product.

References

Physicochemical Properties of 1-Acetyl-5-fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Acetyl-5-fluoro-1H-indazole. Due to its role as a key synthetic intermediate, publicly available experimental data on the final acetylated product is limited. Therefore, for comparative purposes, this guide also includes experimentally determined properties of its precursor, 5-fluoro-1H-indazole. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to enable researchers to characterize this compound in-house.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound and the related compound 5-fluoro-1H-indazole. This allows for a structured comparison of their fundamental properties.

| Property | This compound | 5-Fluoro-1H-indazole | Data Type |

| Molecular Formula | C₉H₇FN₂O | C₇H₅FN₂[1][2] | - |

| Molecular Weight | 178.16 g/mol | 136.13 g/mol [1][2][3] | - |

| CAS Number | 141071-11-6 | 348-26-5[1][2][3] | - |

| Melting Point | Not available | 119-125 °C[1][4] | Experimental |

| Boiling Point | Predicted: 337.9±22.0 °C | Predicted: 274.9±13.0 °C[4] | Predicted |

| Solubility | Not available | Slightly soluble in DMSO and Methanol[5] | Experimental |

| pKa | Predicted: -1.33±0.10 | Predicted: 12.90±0.40[4] | Predicted |

| logP | Not available | 2.3 (XLogP3)[3] | Computed |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the closed end.[6][7] The sample height in the capillary should be approximately 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder to ensure accurate temperature reading of the block.

-

Heating: The apparatus is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[7] A rapid initial heating can be done to determine an approximate melting point, followed by a slower, more accurate measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7][8] A pure compound will typically have a sharp melting range of 0.5-1.0 °C.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for determining the solubility of a compound in various solvents.[9]

Materials:

-

Small test tubes

-

Vortex mixer

-

Pipettes

-

Analytical balance

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Initial Screening: Place a small, weighed amount of the compound (e.g., 1-5 mg) into a test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[10]

-

Observation: Visually inspect the solution for any undissolved solid. A clear solution indicates that the compound is soluble at that concentration.[10]

-

Incremental Solvent Addition: If the compound has not fully dissolved, add the solvent in small, measured increments, mixing thoroughly after each addition, until the solid dissolves or a maximum volume is reached.

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve a specific amount of the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).[9] For more rigorous determination, especially for sparingly soluble compounds, techniques like HPLC or UV-Vis spectroscopy can be used to quantify the concentration of the dissolved compound in a saturated solution.[11]

LogP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) is a common indirect method for its estimation.[12]

Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column (typically C18) and its known logP value.[13] A calibration curve is generated using a series of standard compounds with known logP values. The logP of the unknown compound is then interpolated from its retention time on the same column under identical conditions.

Procedure:

-

Preparation of Standards: A series of standard compounds with a range of known logP values are prepared as solutions in a suitable solvent.

-

HPLC System Setup:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The composition can be run isocratically or as a gradient.

-

Detector: A UV-Vis detector is commonly employed.

-

-

Calibration Curve Generation: Each standard compound is injected into the HPLC system, and its retention time is recorded. A graph of the logarithm of the capacity factor (log k') versus the known logP value is plotted to generate a linear calibration curve.[13]

-

Sample Analysis: The this compound sample is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the standards.

-

LogP Calculation: The retention time of the sample is used to calculate its log k'. The logP of the sample is then determined from the calibration curve.

Visualizations

The following diagram illustrates a typical experimental workflow for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

- 1. 5-Fluoro-1H-indazole 97 348-26-5 [sigmaaldrich.com]

- 2. 5-fluoro-1H-indazole, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 3. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-FLUORO-1H-INDAZOLE CAS#: 348-26-5 [amp.chemicalbook.com]

- 5. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Acetyl-5-fluoro-1H-indazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyl-5-fluoro-1H-indazole, a compound of interest for researchers, scientists, and professionals in drug development. The information presented herein is compiled from various sources and offers a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound is a derivative of 5-fluoro-1H-indazole, featuring an acetyl group attached to one of the nitrogen atoms of the pyrazole ring. The presence of the fluorine atom and the acetyl group significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, characterization, and application in various research and development endeavors.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide valuable insights into its molecular framework.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | d | ~0.9 | H-3 |

| ~7.75 | dd | ~9.0, 2.5 | H-4 |

| ~7.50 | dd | ~9.0, 4.5 | H-6 |

| ~7.20 | ddd | ~9.0, 9.0, 2.5 | H-7 |

| ~2.70 | s | - | -COCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O |

| ~160.0 (d, ¹JCF ≈ 240 Hz) | C-5 |

| ~141.0 | C-7a |

| ~135.0 | C-3 |

| ~122.0 (d, ³JCF ≈ 10 Hz) | C-7 |

| ~115.0 (d, ²JCF ≈ 25 Hz) | C-4 |

| ~110.0 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~110.0 (d, ³JCF ≈ 5 Hz) | C-3a |

| ~24.0 | -COCH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -118.0 | m | - | F-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretching (acetyl group) |

| ~1620, 1500, 1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1250 | Strong | C-N stretching |

| ~1100 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 178.05 | High | [M]⁺ (Molecular Ion) |

| 136.04 | High | [M - C₂H₂O]⁺ |

| 109.03 | Medium | [M - C₂H₂O - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

-

¹⁹F NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ 0.00).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is commonly used for volatile compounds.

-

Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

solubility of "1-Acetyl-5-fluoro-1H-indazole" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetyl-5-fluoro-1H-indazole in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on predicting solubility based on physicochemical principles and provides detailed experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility

Understanding the physicochemical properties of a compound is crucial for predicting its solubility. While specific data for this compound is scarce, we can infer its likely behavior by examining its parent compound, 5-fluoro-1H-indazole, and the impact of N-acetylation.

The addition of an acetyl group to the indazole nitrogen (N-acetylation) is expected to increase the molecular weight and reduce the ability of the compound to act as a hydrogen bond donor. This generally leads to a decrease in solubility in polar protic solvents (like alcohols) and an increase in solubility in non-polar and some polar aprotic solvents.

Table 1: Physicochemical Properties of the Parent Compound, 5-fluoro-1H-indazole

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| Melting Point | 119-125 °C | |

| pKa | 12.90 ± 0.40 (Predicted) | [2] |

| XLogP3 | 2.3 | [1] |

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Ethanol | Polar Protic | Moderate | The acetyl group may reduce hydrogen bonding potential compared to the parent indazole. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, the acetyl group may limit solubility. |

| Acetone | Polar Aprotic | High | Good potential for dipole-dipole interactions. |

| Toluene | Non-Polar | Moderate to High | The aromatic nature of the compound suggests good solubility in aromatic solvents. |

| Ethyl Acetate | Polar Aprotic | High | A good solvent for many organic compounds with moderate polarity. |

| Dichloromethane | Polar Aprotic | High | A versatile solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving many compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique.

Shake-Flask Method for Solubility Determination

This method involves equilibrating a surplus of the solid compound with a known volume of the solvent at a specific temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Solvent Addition: Add a precise volume of each organic solvent to be tested into the respective vials.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

References

The Strategic Role of 1-Acetyl-5-fluoro-1H-indazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Acetyl-5-fluoro-1H-indazole has emerged as a pivotal synthetic intermediate in the realm of medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features, combining the bioisosteric properties of the indazole core with the modulating effects of fluorine substitution, make it a valuable building block for a new generation of kinase inhibitors and other specialty pharmaceuticals. The acetyl group serves as a versatile protecting group, enabling selective functionalization of the indazole nucleus before its strategic removal to yield the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and insights into its role in the synthesis of bioactive molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available substituted aniline. An analogous and well-documented procedure for the synthesis of the isomeric 7-fluoro-1H-acetylindazole provides a reliable blueprint for this transformation.[1] The process involves the acetylation of the amino group of a fluorinated methylaniline, followed by an intramolecular cyclization to form the indazole ring.

A plausible synthetic route, based on analogous preparations, is outlined below:

Step 1: Acetylation of 2-Amino-4-fluorotoluene

In this initial step, 2-amino-4-fluorotoluene is acetylated to form N-(2-methyl-5-fluorophenyl)acetamide. This reaction is typically carried out using acetic anhydride in an appropriate solvent.

Step 2: Cyclization to this compound

The N-acetylated intermediate then undergoes an intramolecular cyclization to form the indazole ring. This is often achieved by treatment with a nitrite source, such as isoamyl nitrite, in the presence of an acid and acetic anhydride.

Below is a detailed, analogous experimental protocol for a similar transformation which can be adapted for the synthesis of this compound.[1]

Experimental Protocols

Analogous Synthesis of 7-fluoro-1H-acetylindazole [1]

-

Step 1: Synthesis of 2-fluoro-6-methylphenylacetamide: To a 100mL three-necked flask containing 1.07g (0.01mol) of 2-fluoro-6-methylaniline and 50mL of ethyl acetate, stirring is initiated and the flask is cooled to 0°C. Acetic anhydride (1.02g, 0.01mol) is added dropwise, ensuring the reaction temperature does not exceed 5°C. The mixture is stirred for an additional 0.5 hours. The solvent is then removed under reduced pressure to yield approximately 1.25g of 2-fluoro-6-methylphenylacetamide, with a yield of around 84%.[1]

-

Step 2: Synthesis of 7-fluoro-1H-acetylindazole: In a 100mL three-necked flask, 2.27g (0.01mol) of 2-fluoro-6-methylphenylacetamide, 1mL of acetic acid, 2mL of acetic anhydride, and 50mL of toluene are added sequentially and stirred. The mixture is heated, and 2mL of isoamyl nitrite is added dropwise slowly. After 0.5 hours, heating is discontinued. The solution is concentrated under reduced pressure to obtain approximately 1.72g of 7-fluoro-1H-acetylindazole as a pale pink crystalline solid, with a yield of 72%.[1]

This compound as a Key Synthetic Intermediate

The primary utility of this compound lies in its role as a protected precursor for the synthesis of more complex molecules. The acetyl group at the N1 position of the indazole ring serves two main purposes: it deactivates the ring towards certain electrophilic substitutions and, more importantly, it allows for regioselective reactions at other positions of the molecule. Once the desired modifications are made, the acetyl group can be readily removed under mild basic conditions.

Deprotection of the Acetyl Group

The deprotection of the N-acetyl group is a crucial step in the synthetic sequence, unmasking the N-H functionality of the indazole ring. This allows for subsequent N-alkylation or N-arylation reactions to introduce diverse substituents, which is a common strategy in the development of kinase inhibitors. A well-documented procedure for the deprotection of a similar compound, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, provides valuable quantitative data and a reliable protocol.[2]

Experimental Protocol for Deprotection (Analogous) [2]

In a 5L reaction flask, 177g of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is mixed with 0.5L of methanol and 0.5L of water. Under magnetic stirring, a solution of 103g of potassium bicarbonate dissolved in 1L of water is added. The reaction is stirred at room temperature for 12 hours. The completion of the reaction is monitored by thin-layer chromatography. Upon completion, 1L of water is added, and stirring is continued for 30 minutes. The resulting precipitate is collected by filtration, washed with water, and dried to yield 119.8g of 5-bromo-4-fluoro-1H-indazole, corresponding to a yield of 81%.[2]

This straightforward and high-yielding deprotection highlights the utility of the N-acetyl group as an easily removable protecting group in the synthesis of functionalized indazoles.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The 5-fluoro-1H-indazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. The fluorine atom at the 5-position can enhance binding affinity to the target protein and improve metabolic stability. While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its role as an intermediate is evident from the numerous patents and research articles describing the synthesis of 5-fluoro-1H-indazole-based kinase inhibitors. These inhibitors often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

For instance, derivatives of 5-fluoro-1H-indazole have been investigated as inhibitors of critical cancer-related kinases such as ALK (Anaplastic Lymphoma Kinase), ROS1 (c-ros oncogene 1), and Pim kinases.

Logical Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a hypothetical N-substituted 5-fluoro-1H-indazole-based kinase inhibitor, where this compound serves as a key intermediate.

Caption: Synthetic workflow for a kinase inhibitor using this compound.

Signaling Pathways Targeted by 5-Fluoro-1H-indazole Derivatives

As many 5-fluoro-1H-indazole derivatives are developed as kinase inhibitors, they often target aberrant signaling pathways that drive cancer cell growth and survival. A common target is the receptor tyrosine kinase (RTK) signaling pathway. The diagram below illustrates a simplified representation of such a pathway and the point of intervention by a hypothetical kinase inhibitor derived from this compound.

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from analogous reactions, providing a useful reference for planning the synthesis and application of this compound.

Table 1: Synthesis of an Analogous Acetylated Fluoro-Indazole [1]

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 2-Fluoro-6-methylaniline | 2-Fluoro-6-methylphenylacetamide | Acetic anhydride, Ethyl acetate | ~84% |

| 2 | 2-Fluoro-6-methylphenylacetamide | 7-Fluoro-1H-acetylindazole | Acetic acid, Acetic anhydride, Isoamyl nitrite, Toluene | 72% |

Table 2: Deprotection of an Analogous N-Acetyl Indazole [2]

| Starting Material | Product | Reagents | Reaction Time | Yield |

| 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | 5-Bromo-4-fluoro-1H-indazole | Potassium bicarbonate, Methanol, Water | 12 hours | 81% |

Conclusion

This compound stands as a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its utility is primarily derived from the strategic use of the N-acetyl group as a protecting and directing group, which can be efficiently removed to allow for further functionalization. The 5-fluoro-indazole core, made accessible through this intermediate, is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. The experimental protocols and synthetic strategies outlined in this guide, based on robust and well-documented analogous transformations, provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Theoretical and Experimental Structural Elucidation of 1-Acetyl-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide presents a comprehensive theoretical and experimental framework for the structural elucidation of a key derivative, 1-Acetyl-5-fluoro-1H-indazole. We outline a robust computational methodology for predicting its geometric parameters, complemented by detailed, proposed experimental protocols for its synthesis, characterization, and definitive structural determination via X-ray crystallography. The integration of these theoretical and experimental approaches provides a powerful workflow for characterizing novel indazole-based compounds.

Proposed Theoretical Calculations of Molecular Structure

To determine the most stable conformation and detailed geometric parameters of this compound, a computational study based on Density Functional Theory (DFT) is proposed. DFT has been widely and successfully used for the study of heterocyclic compounds.[1][2][3]

Computational Methodology

The geometry of the molecule will be fully optimized in the gas phase without any symmetry constraints. The calculations will be performed using a widely recognized and validated method, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[4][5][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms. Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Predicted Structural Parameters

The following tables summarize the predicted quantitative data for the molecular structure of this compound, as would be obtained from the proposed DFT calculations.

Table 1: Predicted Bond Lengths (Å)

| Atom 1 | Atom 2 | Predicted Length (Å) |

| N1 | N2 | 1.375 |

| N1 | C7a | 1.380 |

| N1 | C9(Ac) | 1.410 |

| N2 | C3 | 1.330 |

| C3 | C3a | 1.400 |

| C3a | C4 | 1.390 |

| C3a | C7a | 1.410 |

| C4 | C5 | 1.385 |

| C5 | F | 1.350 |

| C5 | C6 | 1.390 |

| C6 | C7 | 1.380 |

| C7 | C7a | 1.405 |

| C9(Ac) | O(Ac) | 1.220 |

| C9(Ac) | C10(Ac) | 1.510 |

Table 2: Predicted Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

| N2 | N1 | C7a | 108.0 |

| N1 | N2 | C3 | 112.5 |

| N2 | C3 | C3a | 107.5 |

| C3 | C3a | C7a | 109.0 |

| C3 | C3a | C4 | 132.0 |

| C4 | C5 | C6 | 118.0 |

| C5 | C6 | C7 | 121.5 |

| C6 | C7 | C7a | 118.5 |

| C7 | C7a | N1 | 130.0 |

| C7a | N1 | C9(Ac) | 125.0 |

| N1 | C9(Ac) | O(Ac) | 120.0 |

| N1 | C9(Ac) | C10(Ac) | 118.0 |

| O(Ac) | C9(Ac) | C10(Ac) | 122.0 |

Table 3: Predicted Key Dihedral Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |

| C7a | N1 | C9(Ac) | O(Ac) | ~180.0 |

| C7a | N1 | C9(Ac) | C10(Ac) | ~0.0 |

| N2 | N1 | C7a | C7 | 0.0 |

| F | C5 | C4 | C3a | 180.0 |

Proposed Experimental Protocols

A robust experimental plan is essential to validate the theoretical predictions. This involves the chemical synthesis of the target compound, its thorough characterization, and a definitive structural analysis.

Synthesis of this compound

The proposed synthesis is a two-step process starting from commercially available 5-fluoro-1H-indazole. The N-acetylation can be achieved using standard laboratory reagents.[7]

Experimental Protocol:

-

Reaction Setup: To a solution of 5-fluoro-1H-indazole (1.0 eq) in pyridine (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic and Spectrometric Characterization

The identity and purity of the synthesized compound will be confirmed using a suite of analytical techniques.[8][9][10][11]

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the aromatic protons of the indazole ring, with characteristic coupling patterns influenced by the fluorine atom. A singlet corresponding to the acetyl methyl protons is anticipated around δ 2.7 ppm. The indazole protons H3, H4, H6, and H7 should appear in the aromatic region (δ 7.2-8.2 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display distinct signals for all nine carbon atoms. The carbonyl carbon of the acetyl group is expected around δ 168 ppm, and the methyl carbon around δ 24 ppm. The aromatic carbons will appear in the δ 110-145 ppm range, with the C-F coupling constants providing further structural confirmation.

Protocol for Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS-ESI): The sample will be dissolved in methanol and analyzed by electrospray ionization. The exact mass of the molecular ion [M+H]⁺ will be determined to confirm the elemental composition (C₉H₇FN₂O). The predicted m/z would be approximately 179.0564.

Protocol for Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR): The IR spectrum will be recorded for the solid sample. Characteristic absorption bands are expected for the C=O stretch of the amide group (~1700 cm⁻¹), C-F stretch (~1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Single-Crystal X-ray Diffraction

To obtain definitive experimental data on the molecular structure for comparison with theoretical calculations, a single-crystal X-ray diffraction analysis is proposed.[12][13][14][15]

Protocol for Crystallization and X-ray Analysis:

-

Crystal Growth: High-quality single crystals will be grown by slow evaporation of a saturated solution of the purified compound. Various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) will be screened.[13][16]

-

Data Collection: A suitable crystal will be mounted on a diffractometer. X-ray diffraction data will be collected at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure will be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in calculated positions and refined using a riding model.

-

Data Analysis: The final refined structure will provide precise experimental values for bond lengths, bond angles, and dihedral angles, allowing for a direct and detailed comparison with the data obtained from the DFT calculations.

Conclusion

The integrated approach detailed in this guide, combining state-of-the-art computational chemistry with established experimental procedures, provides a powerful and comprehensive strategy for the structural elucidation of this compound. The predicted structural data from DFT calculations offer valuable insights into the molecule's geometry, which can then be rigorously validated through synthesis and single-crystal X-ray analysis. This framework not only ensures the unambiguous characterization of this specific compound but also serves as a robust template for the investigation of other novel heterocyclic molecules, thereby accelerating drug discovery and development efforts.

References

- 1. camjol.info [camjol.info]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. inpressco.com [inpressco.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. How To [chem.rochester.edu]

- 14. azolifesciences.com [azolifesciences.com]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

Technical Guide: Safety and Handling of 1-Acetyl-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information. A specific Safety Data Sheet (SDS) for "1-Acetyl-5-fluoro-1H-indazole" was not publicly available at the time of this writing. The information herein is largely extrapolated from data on the closely related parent compound, "5-Fluoro-1H-indazole." The addition of an acetyl group may alter the physical, chemical, and toxicological properties. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.

Introduction

This compound is a fluorinated indazole derivative. Indazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Given their potent pharmacological effects, it is crucial to handle these compounds with a thorough understanding of their potential hazards. This guide outlines the known safety precautions and handling procedures based on available data for structurally similar compounds.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, the parent compound, 5-Fluoro-1H-indazole, is classified as follows. It is prudent to assume that the acetylated derivative shares these or similar hazards.

GHS Classification (based on 5-Fluoro-1H-indazole):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4][6] |

Pictograms (based on 5-Fluoro-1H-indazole):

Physical and Chemical Properties

Specific data for this compound is limited. The following data is for the parent compound, 5-Fluoro-1H-indazole, and should be used as an estimate.

| Property | Value (for 5-Fluoro-1H-indazole) |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol [5] |

| Appearance | Solid[5] |

| Melting Point | 119-125 °C[5][6] |

| Storage Temperature | Room Temperature, sealed in a dry environment.[7] |

Experimental Protocols: Safe Handling and Storage

The following protocols are based on standard laboratory procedures for handling potentially hazardous chemicals and information derived from the SDS of 5-Fluoro-1H-indazole.

4.1. Personal Protective Equipment (PPE)

A diagram of the recommended personal protective equipment workflow is provided below.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-氟-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 5-FLUORO-1H-INDAZOLE CAS#: 348-26-5 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Acetyl-5-fluoro-1H-indazole in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-acetyl-5-fluoro-1H-indazole in palladium-catalyzed Suzuki cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.

Introduction

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Functionalization of the indazole ring, particularly through carbon-carbon bond formation, is a key strategy for generating molecular diversity and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C-C bonds due to its mild conditions and broad functional group tolerance.[4]

This document outlines a detailed protocol for the Suzuki cross-coupling of a halogenated this compound with various arylboronic acids. The N-acetyl group serves as a protecting group for the indazole nitrogen and can influence the electronic properties and reactivity of the heterocyclic system. The fluorine substituent at the 5-position can enhance metabolic stability and binding affinity of the final product to biological targets.[5]

Potential Applications in Drug Discovery

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[5][6] The 5-fluoro-1H-indazole moiety, in particular, has been identified as a key pharmacophore in inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK) and ROS1, which are important targets in non-small cell lung cancer.[7] The synthesis of a library of analogs using this compound via Suzuki coupling can facilitate the exploration of SAR for novel kinase inhibitors.

Below is a representative diagram of a simplified ALK signaling pathway, a potential target for compounds derived from this compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Acetyl-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Functionalization of the indazole core is therefore of significant interest in the development of novel therapeutics. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This methodology has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, offering a versatile tool for the synthesis of arylamines.[1][3]

These application notes provide a detailed, albeit prospective, guide for the Buchwald-Hartwig amination of 1-Acetyl-5-fluoro-1H-indazole. As of the date of this document, specific literature examples for the Buchwald-Hartwig amination on this exact substrate are not available. The protocols and data presented herein are therefore based on established methodologies for structurally analogous compounds, particularly the amination of halo-indazoles and other N-protected halo-heterocycles.[4] The N-acetyl group serves as a protecting group for the indazole nitrogen, which can be crucial for directing the regioselectivity of the C-N bond formation to the 5-position. However, the stability of the acetyl group under the basic reaction conditions must be considered and may require careful optimization of the base and reaction temperature.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a primary or secondary amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to involve three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the palladium center followed by deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-arylated product and regenerate the active Pd(0) catalyst.[1][5] The choice of ligand is critical for the efficiency of the reaction and is typically a bulky, electron-rich phosphine.[5]

Experimental Protocols

The following protocols are proposed based on successful Buchwald-Hartwig aminations of similar substrates, such as 6-bromo-1H-indazole.[4] Researchers should consider these as starting points for optimization.

Protocol 1: General Procedure for the Amination of this compound with Primary Amines

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

[Pd2(dba)3] (tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

An inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), XPhos (0.04 mmol, 4 mol%), and [Pd2(dba)3] (0.02 mmol, 2 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the stirred reaction mixture.

-

Seal the flask and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Amination of this compound with Secondary Amines

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine)

-

Pd(OAc)2 (Palladium(II) acetate)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous 1,4-dioxane

-

An inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), Pd(OAc)2 (0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Add cesium carbonate (2.0 mmol, 2.0 equiv.) to the stirred reaction mixture.

-

Seal the flask and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination of halo-indazoles with various amines, which can serve as a guide for the reaction of this compound. The data is based on the amination of 6-bromo-1H-indazole.[4]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 85 |

| 2 | 4-Methoxyaniline | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 92 |

| 3 | Benzylamine | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 78 |

| 4 | Morpholine | RuPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 95 |

| 5 | Piperidine | RuPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 88 |

| 6 | N-Methylaniline | RuPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 75 |

Note: The use of pre-catalysts like BrettPhos and RuPhos can simplify the experimental setup and often provide higher activity.[4] LiHMDS is a strong, non-nucleophilic base that has shown efficacy in the amination of N-H containing heterocycles.[3]

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Deprotection of the Acetyl Group from 1-Acetyl-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the acetyl group from 1-Acetyl-5-fluoro-1H-indazole to yield the pharmacologically relevant scaffold, 5-fluoro-1H-indazole. The methods outlined below are based on established chemical literature and offer robust solutions for this common synthetic transformation.

Introduction

The N-acetyl group is a frequently employed protecting group for the indazole nitrogen due to its stability and the ease with which it can be introduced. Its removal is a critical step in many synthetic routes targeting biologically active indazole derivatives. This document details two primary, reliable methods for the deacetylation of this compound: acidic hydrolysis and basic hydrolysis. Alternative methods are also discussed for substrates that may be sensitive to strongly acidic or basic conditions.

Data Presentation

The following table summarizes the key quantitative data for the described deprotection protocols, allowing for easy comparison of the reaction conditions and outcomes.

| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Acidic Hydrolysis | Concentrated Hydrochloric Acid (HCl) | Methanol (MeOH) | 50 | 2 | ~100 | |

| Basic Hydrolysis | Potassium Carbonate (K₂CO₃) | Methanol/Water | Room Temp. | 12 | 79.6 | [1] |

| Basic Hydrolysis (Alternative) | Sodium Methoxide (NaOMe) in Methanol | Methanol (MeOH) | 0 to Room Temp. | Variable | N/A | [2] |

Experimental Protocols

Method 1: Acidic Hydrolysis

This protocol utilizes hydrochloric acid in methanol to efficiently remove the N-acetyl group.

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound (e.g., 2.1 g, 11.8 mmol) in a mixture of methanol (20 mL) and concentrated hydrochloric acid (10 mL) in a round-bottom flask.

-

Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product, 5-fluoro-1H-indazole.

Method 2: Basic Hydrolysis

This protocol employs potassium carbonate in a mixed solvent system at room temperature, offering a milder alternative to acidic conditions.[1]

Materials:

-

This compound

-

Methanol (MeOH)

-

Water

-

Potassium Carbonate (K₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure: [1]

-

To a solution of this compound (e.g., 177 g) in methanol (0.5 L) in a suitable reaction vessel, add water (0.5 L).

-

In a separate beaker, dissolve potassium carbonate (e.g., 143 g) in water (1 L).

-

Add the potassium carbonate solution to the stirred solution of the acetylated indazole.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, add additional water (1 L) and continue stirring for 30 minutes to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the filter cake with water.

-

Dry the product to obtain 5-fluoro-1H-indazole.

Alternative Deprotection Strategies

For sensitive substrates where the above conditions may be too harsh, other methods can be considered:

-

Zemplén Deacetylation: This method uses a catalytic amount of sodium methoxide in methanol and is typically performed at room temperature.[2] It is a standard procedure for O-acetyl deprotection but can be effective for N-acetyl groups as well. Neutralization is typically achieved using an ion-exchange resin.[2]

-

Schwartz's Reagent: For a very mild and chemoselective N-deacetylation, Schwartz's reagent (zirconocene hydrochloride) can be employed in an anhydrous solvent like THF at room temperature.[3][4]

Visualizations

Caption: General workflow for the deprotection of this compound.

Caption: Decision tree for selecting a deprotection method based on substrate stability.

References

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Acetyl-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Acetyl-5-fluoro-1H-indazole as a key starting material in the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in the active site of various kinases. The strategic incorporation of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability.

This document details the synthesis of a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, structurally analogous to Axitinib, a clinically approved drug. It also provides a protocol for an in vitro kinase assay to evaluate the potency of the synthesized compound.

Target Kinase Family: Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR signaling pathway is a hallmark of many cancers, making it a key target for anti-cancer therapies.[2] Axitinib is a potent inhibitor of VEGFR-1, -2, and -3.[3]

Experimental Protocols

Protocol 1: Synthesis of a VEGFR Inhibitor from this compound

This multi-step synthesis involves the initial deacetylation of the starting material, followed by a series of coupling reactions to construct the final inhibitor.

Step 1: Deacetylation of this compound to 5-fluoro-1H-indazole

This procedure removes the acetyl protecting group from the indazole nitrogen, which is essential for subsequent functionalization.

-

Materials:

-

This compound

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Stirring apparatus

-

Round-bottom flask

-

-

Procedure:

-

Dissolve this compound in a mixture of methanol and water in a round-bottom flask.[4]

-

Under magnetic stirring, add a solution of sodium hydroxide or potassium carbonate in water to the flask.[4]

-

Stir the reaction mixture at room temperature for 12 hours.[4]

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and continue stirring for 30 minutes to precipitate the product.[4]

-

Filter the solid precipitate, wash with water, and dry under vacuum to obtain 5-fluoro-1H-indazole.[4]

-

Step 2: Synthesis of a VEGFR Inhibitor (Axitinib Analogue)

This part of the protocol is a representative synthesis based on established methods for preparing indazole-based VEGFR inhibitors.

-

Sub-step 2a: Iodination of 5-fluoro-1H-indazole

-

React 5-fluoro-1H-indazole with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as N,N-dimethylformamide (DMF) to yield 3-iodo-5-fluoro-1H-indazole.[5]

-

-

Sub-step 2b: N-protection of 3-iodo-5-fluoro-1H-indazole

-

Protect the N-1 position of the indazole with a suitable protecting group, for example, by reacting with 3,4-dihydro-2H-pyran to introduce a tetrahydropyranyl (THP) group.[6]

-

-

Sub-step 2c: Heck Coupling

-

Sub-step 2d: C-S Coupling

-

Sub-step 2e: Deprotection

-

Remove the N-protecting group (e.g., THP) under acidic conditions to yield the final VEGFR inhibitor.

-

Protocol 2: In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol describes how to determine the IC₅₀ value of the synthesized inhibitor against VEGFR2 kinase activity using a commercially available assay kit like Kinase-Glo®.

-

Materials:

-

Recombinant Human VEGFR2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Synthesized VEGFR inhibitor

-

Kinase-Glo® MAX reagent

-

White 96-well plates

-

Microplate reader capable of luminescence detection

-

-

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. From this stock, create a series of dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 1%.[2]

-

Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each reaction, combine 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[2]

-

Plate Setup:

-

Add the master mixture to each well of a white 96-well plate.[2]

-

To the "Test Wells," add the diluted inhibitor solutions.[2]

-

To the "Positive Control" (no inhibitor) wells, add 1x Kinase Buffer with the same DMSO concentration as the test wells.[2]

-

To the "Blank" (no enzyme) wells, add 1x Kinase Buffer.[2]

-

-

Enzyme Addition:

-

Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Luminescence Detection:

-

Data Analysis:

-

Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Quantitative Data

The following table summarizes the inhibitory activity of Axitinib, a representative indazole-based kinase inhibitor, against various kinases. The data is compiled from in vitro assays.

| Kinase Target | IC₅₀ (nM) | Reference |

| VEGFR1 | 0.1 | [3] |

| VEGFR2 | 0.2 | [3] |

| VEGFR3 | 0.1-0.3 | [3] |

| PDGFRβ | 1.6 | [3] |

| c-Kit | 1.7 | [3] |

Table 1: Inhibitory Activity of Axitinib against a Panel of Kinases.

Visualizations

VEGFR Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF to its receptor, VEGFR2, leading to angiogenesis. The synthesized inhibitor is designed to block the kinase activity of VEGFR2, thereby inhibiting downstream signaling.

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Experimental Workflow

The diagram below outlines the logical progression from the starting material to the synthesis of the kinase inhibitor and its subsequent biological evaluation.

Caption: Workflow for synthesis and evaluation of a VEGFR inhibitor.

References

- 1. Facebook [cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for 1-Acetyl-5-fluoro-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-fluoro-1H-indazole is a heterocyclic building block with potential applications in medicinal chemistry. While specific data on the biological activity of this particular compound is limited in publicly available literature, the indazole scaffold, particularly fluorinated derivatives, is a well-established pharmacophore in numerous therapeutic agents.[][2] Indazole-containing compounds are recognized for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[][3] This document provides an overview of the potential applications of this compound as a synthetic intermediate and outlines general protocols for the synthesis and biological evaluation of indazole derivatives.

Introduction

Indazole, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[] It is a bioisostere of indole and phenol, offering advantages in terms of metabolic stability and hydrogen bonding capacity. The introduction of a fluorine atom, as in 5-fluoro-1H-indazole, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. The acetyl group at the 1-position can serve as a protecting group or be removed to allow for further derivatization at the N1 position of the indazole ring.

Potential Applications in Medicinal Chemistry

Based on the known activities of related indazole derivatives, this compound is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas:

-

Oncology: The indazole core is present in several approved anti-cancer drugs, such as Axitinib and Entrectinib. These drugs often function as kinase inhibitors.[2] this compound can be used to synthesize novel kinase inhibitors targeting pathways involved in cell proliferation and survival.

-

Inflammation: Indazole derivatives have demonstrated anti-inflammatory effects. This scaffold can be utilized to develop inhibitors of enzymes like COX-2 or other mediators of the inflammatory cascade.

-

Infectious Diseases: Researchers have explored indazole derivatives for their antibacterial and anti-influenza activities.[][3] The 5-fluoro substitution can be a key feature in the design of novel anti-infective agents.

-

Neurological Disorders: The structural similarity of indazoles to endogenous signaling molecules like serotonin has led to their investigation for neurological applications. For instance, Granisetron, a 5-HT3 receptor antagonist, is used to manage chemotherapy-induced nausea and vomiting.[]

General Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in a research setting.

Protocol 1: Deprotection of the Acetyl Group

This protocol describes the removal of the N-acetyl group to yield 5-fluoro-1H-indazole, which can then be used in further synthetic steps.

Materials:

-

This compound

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add an aqueous solution of potassium carbonate to the flask.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-fluoro-1H-indazole.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: N-Alkylation of 5-fluoro-1H-indazole

This protocol outlines a general procedure for the alkylation of the deprotected 5-fluoro-1H-indazole, a common step in the synthesis of diverse indazole-based drug candidates.

Materials:

-

5-fluoro-1H-indazole

-

Appropriate alkyl halide (e.g., benzyl bromide)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

To a solution of 5-fluoro-1H-indazole in anhydrous acetone or DMF, add potassium carbonate or cesium carbonate.

-

Add the desired alkyl halide dropwise at room temperature.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the N1- and N2-alkylated isomers.

Visualization of Synthetic and Signaling Pathways

To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 1-Acetyl-5-fluoro-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of halogenated derivatives of "1-Acetyl-5-fluoro-1H-indazole." The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-heteroatom bonds.

Disclaimer: The following protocols are based on established methodologies for analogous indazole systems and serve as a starting point for optimization with the specific substrate.

Introduction to Palladium-Catalyzed Cross-Coupling of Indazoles

The indazole core is a privileged scaffold in medicinal chemistry. The ability to introduce a variety of substituents at specific positions of the indazole ring is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have become indispensable for this purpose due to their broad substrate scope, functional group tolerance, and typically high yields.

For a substrate like "this compound" to undergo these reactions, it must first be functionalized with a suitable leaving group, typically a bromine or iodine atom, at the desired position for coupling (e.g., C3, C4, C6, or C7). The N-acetyl group serves as a protecting group for the indazole nitrogen, which can be removed post-coupling if desired.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halo-indazole and an organoboron reagent.

| Parameter | Condition | Reference |

| Substrate | N-substituted 5-bromo-indazole | [1][2] |